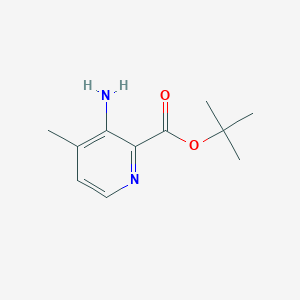

![molecular formula C18H20N2O2 B2409461 propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate CAS No. 78816-59-8](/img/structure/B2409461.png)

propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate, also known as PD168077, is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical fields. This compound belongs to the class of benzazepine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

A variety of synthesis techniques for related compounds have been explored. For instance, Kohara et al. (2002) discussed the synthesis of benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]-benzazepine derivatives from 2-methylthiophene and phthalic anhydride (Kohara et al., 2002). Ishihara et al. (1994) revealed the regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine, applying the technique to synthesize an inhibitor of acetylcholinesterase (AChE) (Ishihara et al., 1994). Additionally, Ikemoto et al. (2005) developed a practical method for synthesizing a CCR5 antagonist involving a series of intramolecular and coupling reactions (Ikemoto et al., 2005).

Chemical Analysis and Properties

Shaikh et al. (2014) synthesized a novel series of 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols derivatives and conducted an analysis of their antimicrobial activities against various bacteria (Shaikh et al., 2014). The work of Macías et al. (2011) contributed to the structural understanding of compounds through X-ray powder diffraction patterns, detailing the crystallization of certain derivatives in specific systems (Macías et al., 2011).

Biological Activities and Applications

The research of Husain et al. (2012) synthesized benzimidazole bearing oxadiazole and triazolo-thiadiazoles nucleus, aiming to produce anticancer agents. The in vitro anticancer activities were screened, showing good to remarkable activity in certain compounds (Husain et al., 2012). Furthermore, Xu et al. (2016) conducted a structural analysis of a compound, elucidating its binding mechanism with α1A-adrenoceptor through TDDFT calculations, X-ray crystallography, and molecular docking, demonstrating the potential for drug design (Xu et al., 2016).

Wirkmechanismus

Target of Action

The compound “propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate” primarily targets the neurotransmitter receptors in the central nervous system. These receptors play a crucial role in regulating mood and pain perception.

Mode of Action

“propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate” interacts with its targets by binding to the active sites of these receptors, thereby modulating their activity.

Biochemical Pathways

The interaction of “propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate” with its targets affects several biochemical pathways, including the serotonin and dopamine pathways. These pathways are involved in mood regulation and pain perception.

Pharmacokinetics

After oral administration, “propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate” is rapidly absorbed in the gastrointestinal tract. It is then distributed throughout the body, with high concentrations in the central nervous system. The compound is metabolized in the liver and excreted in the urine.

Result of Action

The action of “propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate” at the cellular level results in altered neurotransmitter activity, which can lead to changes in mood and pain perception.

Action Environment

Environmental factors such as pH, temperature, and the presence of other drugs can influence the action, efficacy, and stability of “propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate”.

Eigenschaften

IUPAC Name |

propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-12(2)22-18(21)19-15-10-9-14-8-7-13-5-3-4-6-16(13)20-17(14)11-15/h3-6,9-12,20H,7-8H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXOMYBLVRMVSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2409379.png)

![2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409389.png)

![7-benzyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2409390.png)

![8-(3-Methylbutyl)-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2409391.png)

![3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2409393.png)

![4-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2409397.png)

![2-(3-chlorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2409398.png)

![N-(3-chloro-4-methoxyphenyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2409400.png)